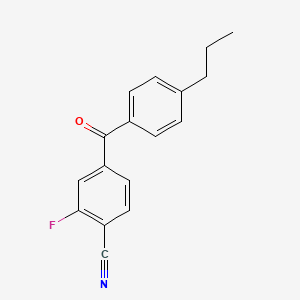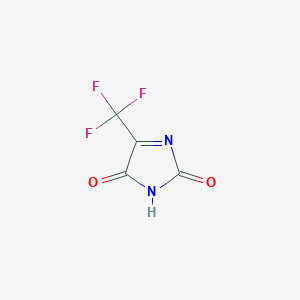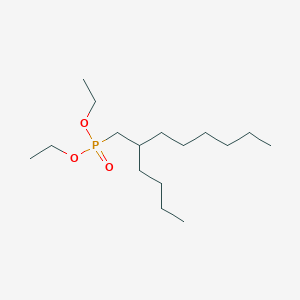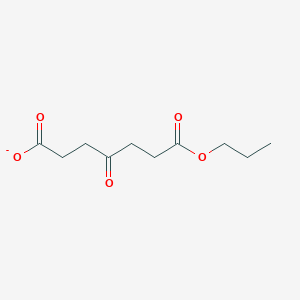
4,7-Dioxo-7-propoxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dioxo-7-propoxyheptanoate is an organic compound with the molecular formula C10H15O5. It is a derivative of heptanedioic acid, specifically a monopropyl ester of 4-oxo-heptanedioic acid. This compound is known for its unique chemical structure, which includes both ketone and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-7-propoxyheptanoate typically involves the esterification of 4-oxo-heptanedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxo-7-propoxyheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4,7-dioxoheptanedioic acid.
Reduction: The major product is 4-hydroxy-7-propoxyheptanoate.
Substitution: The products depend on the nucleophile used; for example, using methoxide ions (CH3O-) would yield 4,7-dioxo-7-methoxyheptanoate.
Scientific Research Applications
4,7-Dioxo-7-propoxyheptanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its ester and ketone functional groups.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4,7-Dioxo-7-propoxyheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4,7-Dioxo-7-phenylheptanoic acid: Similar structure but with a phenyl group instead of a propoxy group.
4,7-Dioxo-7-methoxyheptanoate: Similar structure but with a methoxy group instead of a propoxy group.
Heptanedioic acid: The parent compound without the ester and ketone modifications.
Uniqueness
4,7-Dioxo-7-propoxyheptanoate is unique due to its combination of ketone and ester functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
111044-04-3 |
|---|---|
Molecular Formula |
C10H15O5- |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
4,7-dioxo-7-propoxyheptanoate |
InChI |
InChI=1S/C10H16O5/c1-2-7-15-10(14)6-4-8(11)3-5-9(12)13/h2-7H2,1H3,(H,12,13)/p-1 |
InChI Key |
BGMLABWFIHLMPM-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CCC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
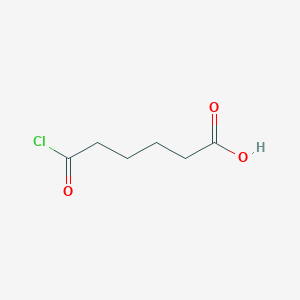
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
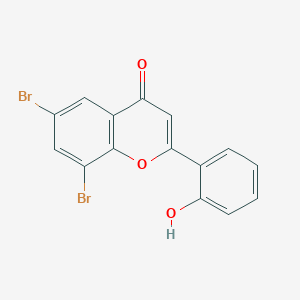
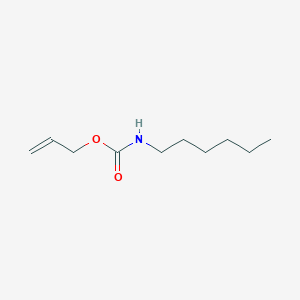
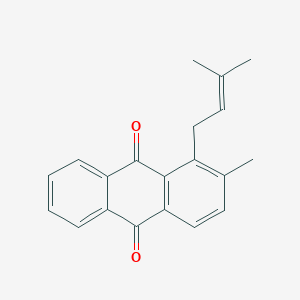
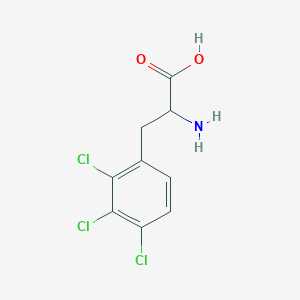
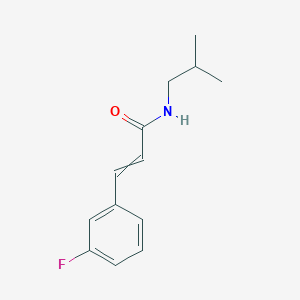
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
